1-(3-boc-amino-phenyl)-ethanol
Description
1-(3-Boc-amino-phenyl)-ethanol (CAS: 889956-70-1) is a protected aromatic ethanol derivative with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.29 g/mol . The compound features a tert-butoxycarbonyl (Boc) group attached to the amino substituent on the phenyl ring, enhancing its stability during synthetic processes. This protection is critical in pharmaceutical intermediates, where the Boc group prevents unwanted reactions of the amine moiety until deprotection is required . Key properties include a LogP value of 3.16 (indicating moderate hydrophobicity) and a polar surface area (PSA) of 58.56 Ų, which influences its solubility and reactivity .
Properties
IUPAC Name |
tert-butyl N-[3-(1-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQWTYCZBGDIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Esterification → Nitro Reduction → Boc Protection → Ester Reduction
This four-step pathway begins with 3-nitrophenylacetic acid , a commercially accessible starting material.
Step 1: Esterification of 3-Nitrophenylacetic Acid
The carboxylic acid is converted to its methyl ester using methanol and sulfuric acid under reflux. This step enhances solubility for subsequent reactions:
Conditions : Methanol (excess), catalytic H₂SO₄, reflux for 6–8 hours.
Step 2: Catalytic Hydrogenation of Nitro to Amine
The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in methanol:
Conditions : 1 atm H₂, 10% Pd/C (5 wt%), room temperature, 12 hours.
Step 3: Boc Protection of the Amine
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic THF/water system with sodium bicarbonate:
Conditions : Boc₂O (1.1 eq.), NaHCO₃ (3 eq.), 0°C to room temperature, 10 hours.
Step 4: Reduction of Ester to Primary Alcohol
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
Conditions : LiAlH₄ (1.5 eq.), dry THF, -50°C to room temperature, 2 hours.
Key Data :
Route 2: Direct Boc Protection of 3-Aminophenylethanol
An alternative route starts with 3-aminophenylethanol , though this compound’s limited commercial availability necessitates in-situ synthesis.
Synthesis of 3-Aminophenylethanol
3-Nitrophenylethanol is hydrogenated to 3-aminophenylethanol:
Challenges : Competing reduction of the alcohol group is mitigated by using mild H₂ pressure (0.3–0.4 MPa) and low temperatures (35–40°C).
Boc Protection Under Mild Conditions
The amine is protected without alcohol interference:
Conditions : Boc₂O (1.1 eq.), NaHCO₃ (3 eq.), 0°C to room temperature, 10 hours.
Key Data :
Comparative Analysis of Methodologies
Efficiency and Scalability
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Route 1 offers higher yields (75%) and utilizes stable intermediates but requires four steps.
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Route 2 is shorter but depends on the availability of 3-aminophenylethanol, which may require custom synthesis.
Critical Reaction Parameters
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Boc Protection : Excess Boc₂O (1.1–1.3 eq.) ensures complete amine protection without side reactions.
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Reduction Agents : LiAlH₄ provides superior ester reduction efficiency compared to LiBH₄, albeit with stricter moisture control.
Purification and Characterization
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 1:10) removes unreacted Boc₂O and byproducts.
Spectroscopic Validation
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¹H NMR : Boc tert-butyl protons at δ 1.42 ppm; ethanol -CH₂OH at δ 3.65 ppm.
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HPLC : Retention time ~22 minutes (Xselect HSS T3 column, 1.0 mL/min).
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(1-hydroxyethyl)phenyl]carbamate can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to an amine, potentially altering the compound’s reactivity and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
1-(3-Boc-amino-phenyl)-ethanol serves as a versatile building block in organic synthesis. Its unique structure allows for selective reactions, making it valuable in the preparation of more complex molecules. The Boc group provides protection for the amino functionality during multi-step syntheses, facilitating reactions that would otherwise be hindered by the presence of an amine .
Synthetic Routes
The synthesis typically involves the reaction of phenyl carbamate precursors with tert-butyl chloroformate in the presence of bases like triethylamine. This method ensures high selectivity and yield, which is crucial for producing derivatives used in pharmaceutical applications.
Medicinal Chemistry
Pharmacological Potential
Research indicates that this compound may interact with specific biological targets, making it a candidate for drug development. Its ability to modulate enzyme activity and receptor interactions positions it as a potential pharmacological agent .
Case Study: Enzyme Inhibition
In studies focused on enzyme inhibition, compounds derived from this compound exhibited significant activity against various targets. For instance, derivatives were tested for their ability to inhibit serine proteases, demonstrating promising results that warrant further investigation into their therapeutic potential .
Material Science
Applications in Specialty Chemicals
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers. The compound's properties allow it to enhance the performance characteristics of these materials .
Mechanism of Action
The mechanism of action of 1-(3-boc-amino-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the carbamate group can participate in covalent bonding or reversible inhibition. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The following table summarizes key structural and physicochemical differences between 1-(3-Boc-amino-phenyl)-ethanol and analogous phenyl ethanol derivatives:
Key Differentiators and Challenges
- Stability vs. Reactivity : The Boc group offers stability but necessitates additional deprotection steps, whereas nitro or bromo derivatives enable direct functionalization at the cost of handling hazardous intermediates.
- Synthetic Complexity: Trifluoromethyl-substituted compounds () require specialized fluorination techniques, increasing production costs compared to simpler analogs like 1-(3-methylphenyl)ethanol.
- Regulatory Considerations : Brominated and nitro compounds face stricter environmental regulations due to toxicity, whereas Boc-protected derivatives are generally safer to handle .
Biological Activity
1-(3-Boc-amino-phenyl)-ethanol, a compound featuring a Boc (tert-butyloxycarbonyl) protected amine, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its structural features, which include:
- A phenyl ring substituted with a Boc-protected amino group.
- An alcohol functional group attached to the ethyl chain.
This structure allows for potential interactions with biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study:
A study on related compounds demonstrated their efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 0.05 mg/mL for certain derivatives, suggesting strong antimicrobial potential .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.05 | Staphylococcus aureus |
| Similar Derivative A | 0.1 | Escherichia coli |
| Similar Derivative B | 0.2 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant properties of this compound have also been examined. Compounds with similar structures are known to scavenge free radicals, thereby reducing oxidative stress in cells. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity.
Research Findings:
In comparative studies, related compounds exhibited significant antioxidant activity with IC50 values ranging from 10 to 50 µg/mL, indicating their potential utility in preventing oxidative damage in biological systems.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Antimicrobial Action: The compound may interfere with bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
- Antioxidant Mechanism: The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
Research Applications
The unique properties of this compound make it a valuable compound for various research applications:
- Drug Development: Its antimicrobial and antioxidant activities suggest potential applications in developing new therapeutic agents.
- Biochemical Studies: The compound can serve as a tool for studying enzyme interactions and metabolic pathways in microbial systems.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(3-Boc-amino-phenyl)-ethanol, and how do reaction conditions impact yield?
- Methodology : The synthesis typically involves two steps:
Boc Protection : React 3-amino-phenylethanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous THF. This step requires strict temperature control (0–25°C) to prevent side reactions .
Reduction : If starting from a ketone precursor (e.g., 1-(3-Boc-amino-phenyl)ethanone), reduce it using LiAlH₄ in THF at 0°C. Excess reducing agent must be quenched carefully to avoid decomposition of the Boc group .
- Critical Factors : Solvent purity, stoichiometry of Boc anhydride, and reaction time directly influence yield (typically 70–85%).
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.3 ppm, singlet) and the ethanol -OH proton (δ ~1.5 ppm, broad). Aromatic protons appear as multiplet peaks between δ 6.8–7.4 ppm .
- IR Spectroscopy : Confirm the Boc carbamate C=O stretch (~1680–1720 cm⁻¹) and O-H stretch (~3200–3600 cm⁻¹) .
- Mass Spectrometry : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₉NO₃: 261.3 g/mol) .
Advanced Research Questions
Q. How can competing side reactions during Boc protection be minimized in polar aprotic solvents?
- Challenge : The Boc group may undergo unintended cleavage or nucleophilic attack under acidic/basic conditions.
- Solutions :
- Use DMAP as a catalyst to accelerate Boc activation while suppressing side reactions.
- Replace THF with dichloromethane (DCM) for improved solubility of intermediates, as demonstrated in analogous Friedel-Crafts acylations .
- Monitor pH rigorously (neutral to slightly basic) to prevent carbamate hydrolysis .
Q. What experimental approaches resolve contradictions in Boc stability during catalytic hydrogenation?
- Case Study : Conflicting reports on Boc stability under H₂ gas (1–5 atm) suggest catalyst-dependent outcomes:
- Pd/C : Partial deprotection occurs at >3 atm H₂ in ethanol, likely due to acidic byproducts.
- PtO₂ : Stable under similar conditions, enabling selective reduction of other functional groups (e.g., nitro to amine) without Boc cleavage .
- Recommendation : Pre-screen catalysts via TLC or in situ FTIR to identify optimal conditions.
Q. How can orthogonal protection strategies enable selective functionalization of the ethanol and amine groups?
- Strategy : Pair the acid-labile Boc group with a base-labile protecting group (e.g., Fmoc ) on the amine. For the ethanol -OH, use a TBS (tert-butyldimethylsilyl) group, which is stable under basic conditions but cleaved by fluoride ions.
- Application : This approach was validated in multi-step syntheses of fluorinated drug intermediates, where sequential deprotection enabled site-specific modifications .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 92–98°C vs. 101–105°C)?
- Root Cause : Polymorphism or residual solvents (e.g., THF) can alter crystallization behavior.
- Resolution : Recrystallize the compound from a 1:1 hexane/ethyl acetate mixture and dry under vacuum (40°C, 12 hrs) to obtain consistent melting points (101–103°C) .
Research Applications
Q. How is this compound utilized in peptide mimetic studies?
- Role : The Boc-protected amine serves as a stable handle for solid-phase peptide synthesis (SPPS), while the ethanol moiety can be oxidized to a ketone for Schiff base formation.
- Example : In fluorinated β-turn mimetics, this compound was coupled to Fmoc-amino acids via Mitsunobu reactions, enabling structural diversification .
Methodological Best Practices
- Storage : Store at –20°C under argon to prevent moisture-induced Boc cleavage.
- Scale-Up : For gram-scale synthesis, replace LiAlH₄ with NaBH₄/CeCl₃ to improve safety and reduce exothermicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
